![molecular formula C13H20Cl2N2 B5779557 N'-[(2,3-dichlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5779557.png)
N'-[(2,3-dichlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-[(2,3-dichlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a dichlorophenyl group attached to an ethyl and dimethylethane-1,2-diamine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,3-dichlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzyl chloride and N-ethyl-N,N-dimethylethane-1,2-diamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 2,3-dichlorobenzyl chloride is added dropwise to a solution of N-ethyl-N,N-dimethylethane-1,2-diamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Workup: After the reaction is complete, the mixture is washed with water and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-[(2,3-dichlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,3-dichlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dichlorophenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2,3-dichlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(2,3-dichlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances its binding affinity, while the ethyl and dimethylethane-1,2-diamine backbone provides structural stability. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also features a dichlorophenyl group but has a different core structure, affecting its biological activity and applications.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorophenyl derivative with distinct chemical properties and uses.
Uniqueness
N’-[(2,3-dichlorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-[(2,3-dichlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-4-17(9-8-16(2)3)10-11-6-5-7-12(14)13(11)15/h5-7H,4,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFWKSYSITCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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